4'-tert-Butyl-4-biphenylmagnesium bromide, 0.50 M in THF
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Overview
Description
4’-tert-Butyl-4-biphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of a tert-butyl group and a biphenyl structure, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-tert-Butyl-4-biphenylmagnesium bromide can be synthesized through the reaction of 4-tert-butylbromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In industrial settings, the production of 4’-tert-Butyl-4-biphenylmagnesium bromide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4’-tert-Butyl-4-biphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It can also participate in substitution reactions, particularly with halides .
Common Reagents and Conditions: Common reagents used with 4’-tert-Butyl-4-biphenylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing .
Major Products: The major products formed from reactions involving 4’-tert-Butyl-4-biphenylmagnesium bromide are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds .
Scientific Research Applications
4’-tert-Butyl-4-biphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of complex organic molecules, pharmaceuticals, and polymers. In medicinal chemistry, it is used to create intermediates for drug development. In the field of materials science, it is utilized in the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-4-biphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The tert-butyl group and biphenyl structure provide steric hindrance, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds:
- Phenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-tert-Butylphenylmagnesium bromide
Uniqueness: Compared to similar compounds, 4’-tert-Butyl-4-biphenylmagnesium bromide offers unique steric and electronic properties due to the presence of the tert-butyl group and biphenyl structure. These features can enhance the selectivity and efficiency of certain reactions, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C16H17BrMg |
---|---|
Molecular Weight |
313.51 g/mol |
IUPAC Name |
magnesium;1-tert-butyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C16H17.BrH.Mg/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13;;/h5-12H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
IXCIRFSEOIZYIP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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